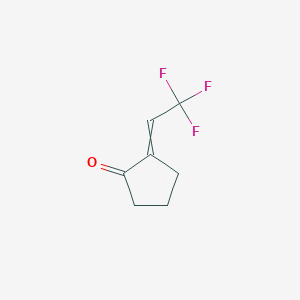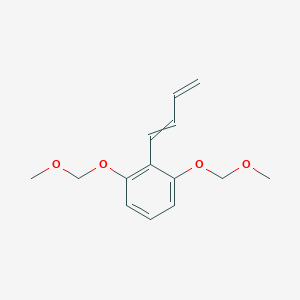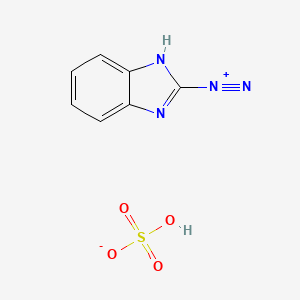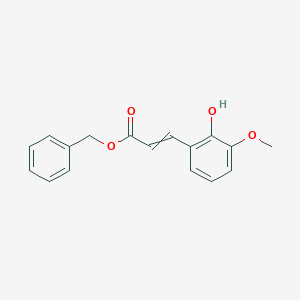
4,4'-Bis(dodecyloxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(dodecyloxy)-1,1’-biphenyl is an organic compound characterized by two biphenyl units connected through a central bond, with each biphenyl unit substituted by a dodecyloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dodecyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4,4’-dihydroxybiphenyl in DMF.
- Add potassium carbonate to the solution.
- Introduce dodecyl bromide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4,4’-Bis(dodecyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(dodecyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new biphenyl derivatives with different substituents.
Applications De Recherche Scientifique
4,4’-Bis(dodecyloxy)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(dodecyloxy)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with hydrophobic sites. The biphenyl core provides structural rigidity, allowing the compound to fit into specific binding pockets and modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(dodecyloxy)-3-methylazobenzene: Similar in structure but contains an azo group, which imparts different photochemical properties.
4,4’-Bis(hexyloxy)-1,1’-biphenyl: Similar biphenyl core but with shorter alkoxy chains, affecting its solubility and melting point.
4,4’‘-Bis(dodecyloxy)-1,1’4’,1’'-terbenzene: Contains an additional benzene ring, leading to increased molecular weight and different physical properties.
Uniqueness
4,4’-Bis(dodecyloxy)-1,1’-biphenyl is unique due to its specific combination of biphenyl and dodecyloxy groups, which confer distinct physical and chemical properties. Its long alkoxy chains enhance solubility in organic solvents and compatibility with lipid environments, making it suitable for various applications in materials science and biology.
Propriétés
Numéro CAS |
134926-11-7 |
|---|---|
Formule moléculaire |
C36H58O2 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
1-dodecoxy-4-(4-dodecoxyphenyl)benzene |
InChI |
InChI=1S/C36H58O2/c1-3-5-7-9-11-13-15-17-19-21-31-37-35-27-23-33(24-28-35)34-25-29-36(30-26-34)38-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 |
Clé InChI |
JEDWSKJWRFNIBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)

![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)


![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)


![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
